GW814408X chemical structure and properties
GW814408X chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW814408X is a potent and selective small molecule inhibitor of Aurora Kinase C (AURKC), a member of the Aurora kinase family of serine/threonine kinases that play crucial roles in the regulation of cell cycle progression, particularly during mitosis.[1] As a component of the Kinase Chemogenomic Set (KCGS), GW814408X serves as a valuable chemical probe for investigating the biological functions and therapeutic potential of targeting AURKC.[2] This document provides a comprehensive technical overview of the chemical structure, properties, biological activity, and relevant experimental methodologies for GW814408X.
Chemical Structure and Properties
GW814408X is a synthetic organic compound belonging to the 4-hydrazinyl pyrazolopyrimidine chemotype.[3][4] Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 886599-05-9 |
| Molecular Formula | C₁₉H₁₆N₆O |
| IUPAC Name | 2-[7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]hydrazono-4-pyridinecarboxaldehyde |
| SMILES | COC1=CC(C2=CNC3=C2N=CN=C3N/N=C/C4=CC=NC=C4)=CC=C1[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 344.37 g/mol |
| Appearance | Solid |
| Storage | Store at room temperature.[1] |
| Purity | Typically >98% (as supplied by vendors) |
Biological Activity and Mechanism of Action
GW814408X functions as an ATP-competitive inhibitor of AURKC. The Aurora kinases (A, B, and C) are essential for proper mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis. Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.
Kinase Inhibition Profile
Quantitative data on the IC50 of GW814408X against AURKC and other kinases is not consistently reported in publicly accessible sources. Researchers are advised to consult specialized databases or perform their own kinase profiling assays.
Cellular Effects
In cellular assays, GW814408X has been shown to exhibit cell line-dependent toxicity.[2] For instance, it has demonstrated cytotoxic effects on HeLa cells.[1][2] Inhibition of AURKC by GW814408X is expected to disrupt normal cell division, leading to defects in chromosome alignment and segregation, potentially resulting in aneuploidy and, ultimately, cell death in rapidly dividing cells.
Signaling Pathways
As an inhibitor of AURKC, GW814408X directly impacts the signaling pathways regulated by this kinase. The primary consequence of AURKC inhibition is the disruption of mitotic events.
Caption: Inhibition of AURKC by GW814408X disrupts mitotic progression, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of GW814408X.
In Vitro Kinase Assay (General Protocol for Aurora Kinases)
This protocol describes a general method to determine the in vitro inhibitory activity of GW814408X against AURKC. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Aurora Kinase C (AURKC)
-
Kinase substrate (e.g., Kemptide or Myelin Basic Protein)[5][6]
-
GW814408X (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of GW814408X in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a white assay plate, add the diluted GW814408X or vehicle (DMSO) control.
-
Add the AURKC enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40-45 minutes.[7]
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30-45 minutes.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of GW814408X and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase assay to determine the inhibitory activity of GW814408X.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of GW814408X on a cell line such as HeLa.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GW814408X (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490-570 nm
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of GW814408X in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of GW814408X or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Workflow for a cell viability (MTT) assay to assess the cytotoxicity of GW814408X.
Conclusion
GW814408X is a valuable research tool for studying the biological roles of Aurora Kinase C. Its inclusion in the Kinase Chemogenomic Set underscores its utility as a selective chemical probe. The information and protocols provided in this guide are intended to facilitate further investigation into the mechanism of action and potential therapeutic applications of GW814408X and other AURKC inhibitors. Researchers should note the limited availability of comprehensive public data on its kinase selectivity and physicochemical properties, which may necessitate independent experimental determination for specific research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Kinase Chemogenomic Set (KCGS): An Open Science Resource for Kinase Vulnerability Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. rsc.org [rsc.org]
